Diiron nonacarbonyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

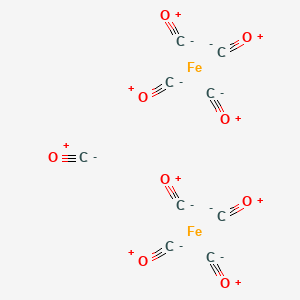

C9Fe2O9 |

|---|---|

Molecular Weight |

363.78 g/mol |

IUPAC Name |

carbon monoxide;iron |

InChI |

InChI=1S/9CO.2Fe/c9*1-2;; |

InChI Key |

JCXLZXJCZPKTBW-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] |

Synonyms |

diiron enneacarbonyl diiron nonacarbonyl Fe(2)CO(9) Fe2(CO)9 Fe2CO9 iron carbonyl (Fe2(CO)9) nonacarbonyl diiron |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Diiron Nonacarbonyl from Iron Pentacarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiron nonacarbonyl, Fe₂(CO)₉, is a valuable reagent in organometallic chemistry and organic synthesis. It serves as a more reactive source of zerovalent iron than the more common iron pentacarbonyl (Fe(CO)₅) and is a key precursor for the synthesis of various iron-containing complexes. This technical guide provides an in-depth overview of the synthesis of this compound from iron pentacarbonyl, focusing on the widely employed photochemical method. The document includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the synthesis workflow.

Core Synthesis Pathway: Photochemical Dimerization

The primary and most efficient route for the synthesis of this compound is the photochemical irradiation of a solution of iron pentacarbonyl.[1][2] This process induces the dimerization of iron pentacarbonyl with the loss of one carbonyl ligand, leading to the formation of this compound as a crystalline solid. The overall reaction is as follows:

2 Fe(CO)₅ + hν → Fe₂(CO)₉ + CO[1]

Acetic acid is the most commonly used solvent for this reaction, as it facilitates the precipitation of the product, which is virtually insoluble in most common solvents, thereby driving the reaction to completion and simplifying its isolation.[1][3]

Data Presentation: Photochemical Synthesis Parameters

The following table summarizes the key quantitative data associated with the photochemical synthesis of this compound from iron pentacarbonyl.

| Parameter | Value/Condition | Notes |

| Starting Material | Iron Pentacarbonyl (Fe(CO)₅) | Highly toxic and volatile liquid. |

| Solvent | Glacial Acetic Acid | Promotes product precipitation. |

| Light Source | Ultraviolet (UV) light or sunlight | Initiates the photochemical reaction.[1] |

| Reaction Temperature | Ambient temperature | The reaction is not highly temperature-dependent. |

| Product Appearance | Orange, micaceous solid/yellow-orange crystals | [1][4] |

| Yield | 70-80% | Considered a good to high yield for this synthesis.[1] |

| Solubility | Virtually insoluble in all common solvents | [1] |

| Decomposition Temperature | ~100 °C | [1] |

Experimental Protocol: Photochemical Synthesis of this compound

This protocol details a standard laboratory-scale synthesis of this compound.

Materials:

-

Iron pentacarbonyl (Fe(CO)₅)

-

Glacial acetic acid

-

Diethyl ether

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Photochemical reactor (e.g., a quartz flask with a UV lamp) or a large glass flask for exposure to sunlight

-

Magnetic stirrer and stir bar

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Buchner funnel and filter flask

-

Wash bottles

-

Drying apparatus (e.g., vacuum desiccator)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a photochemical reactor with a magnetic stir bar. The apparatus should be thoroughly dried and purged with an inert gas (nitrogen or argon) to exclude air and moisture.

-

Charging the Reactor: Under an inert atmosphere, charge the reactor with a solution of iron pentacarbonyl in glacial acetic acid. A typical concentration is a 1:10 to 1:20 ratio of iron pentacarbonyl to acetic acid by volume.

-

Photolysis: While stirring the solution, irradiate it with a UV lamp or expose it to strong sunlight. The reaction progress is indicated by the formation of a golden-yellow to orange precipitate of this compound. The irradiation is typically continued for several hours to ensure complete reaction.

-

Isolation of the Product: Once the reaction is complete (as indicated by the cessation of gas evolution and no further precipitation), the mixture is filtered under an inert atmosphere using a Buchner funnel.

-

Washing and Purification: The collected solid is washed sequentially with glacial acetic acid (to remove any unreacted iron pentacarbonyl in solution), followed by ethanol and then diethyl ether to facilitate drying.[4]

-

Drying: The purified this compound is dried under vacuum to remove residual solvents. The final product is an orange, crystalline solid.

-

Storage: this compound is air-sensitive and should be stored under an inert atmosphere in a cool, dark place.

Safety Precautions:

-

Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

The reaction evolves carbon monoxide (CO), which is a toxic gas. The reaction setup should be vented to a fume hood.

-

This compound can be pyrophoric, especially when finely divided or in the presence of unreacted iron pentacarbonyl.[3] Care should be taken during handling and disposal.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Photochemical synthesis of this compound.

Caption: Step-by-step experimental workflow.

References

An In-depth Technical Guide to the Photochemical Preparation of Diiron Nonacarbonyl (Fe₂(CO)₉)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiron nonacarbonyl, with the chemical formula Fe₂(CO)₉, is an organometallic compound that serves as a crucial reagent in both organometallic chemistry and organic synthesis. It is recognized as a more reactive source of zerovalent iron (Fe(0)) compared to its precursor, iron pentacarbonyl (Fe(CO)₅), and is less hazardous to handle due to its nonvolatile solid nature. This micaceous, orange crystalline solid is characteristically insoluble in virtually all common solvents, a property that influences its synthesis and application. The first synthesis of Fe₂(CO)₉ was achieved via a photochemical route, which remains the primary method for its preparation. This guide provides a detailed technical overview of this photochemical process, intended for professionals in chemical research and development.

Reaction Mechanism

The photochemical synthesis of this compound from iron pentacarbonyl is initiated by the absorption of ultraviolet (UV) light. The overall reaction equation is:

2 Fe(CO)₅ → Fe₂(CO)₉ + CO

The mechanism involves the initial photolytic dissociation of a carbon monoxide (CO) ligand from Fe(CO)₅. This process generates a highly reactive, coordinatively unsaturated intermediate, primarily tetracarbonyliron(0) (Fe(CO)₄), which can exist in singlet or triplet states. This intermediate is key to the subsequent formation of the dinuclear product.

The proposed pathway is as follows:

-

Photoexcitation and CO Dissociation: An Fe(CO)₅ molecule absorbs a photon (hν), leading to the cleavage of an Fe-CO bond and the formation of the Fe(CO)₄ fragment along with a free CO molecule.

-

Dimerization and Condensation: The highly reactive Fe(CO)₄ species then reacts with a second molecule of Fe(CO)₅. This encounter leads to the formation of the this compound structure through the formation of iron-iron and bridging carbonyl bonds, with the concomitant loss of one additional CO molecule.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the photochemical formation of Fe₂(CO)₉.

Caption: Reaction pathway for the photochemical synthesis of Fe₂(CO)₉.

Quantitative Data Summary

While the photochemical synthesis of Fe₂(CO)₉ is widely reported as a high-yielding procedure, specific quantitative data, such as quantum yields and precise yields under varied conditions, are sparse in the readily available literature. The following table summarizes the known parameters.

| Parameter | Condition / Value | Notes | Reference |

| Typical Yield | Good | The term "good yield" is consistently used, suggesting the method is efficient. | |

| Quantum Yield (Φ) | Data not available | The quantum yield for the overall reaction 2Fe(CO)₅ → Fe₂(CO)₉ is not specified in the reviewed literature. | |

| Reactant | Iron Pentacarbonyl, Fe(CO)₅ | Should be pure and handled with care due to high toxicity. | |

| Solvent | Glacial Acetic Acid | Acts as a solvent and may play a role in the reaction mechanism. | |

| Product | This compound, Fe₂(CO)₉ | Orange, crystalline solid. | |

| Product Solubility | Insoluble | Virtually insoluble in all common solvents, which facilitates its isolation. |

Experimental Protocol

This section provides a representative, detailed methodology for the photochemical preparation of this compound.

Safety Precaution: Iron pentacarbonyl is extremely toxic, volatile, and pyrophoric. Carbon monoxide is a highly toxic gas. All manipulations must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including heavy-duty gloves and safety glasses.

4.1 Materials & Equipment

-

Iron pentacarbonyl (Fe(CO)₅)

-

Glacial acetic acid (degassed)

-

Deionized water (degassed)

-

Acetone (B3395972) (degassed)

-

Diethyl ether or pentane (B18724) (degassed, anhydrous)

-

Photochemical reactor with a quartz or Pyrex immersion well

-

High-pressure mercury vapor lamp (e.g., 450W Hanovia lamp)

-

Cooling system (circulating bath or cold finger)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line and associated glassware

-

Sintered glass filtration apparatus (Schlenk-type)

4.2 Experimental Workflow Diagram

The general workflow for the synthesis is outlined below.

Caption: Workflow for the synthesis and purification of Fe₂(CO)₉.

4.3 Step-by-Step Methodology

-

Reactor Setup: Assemble the photochemical reactor. Ensure the immersion well for the lamp and the outer jacket for cooling are clean and leak-free. Place a magnetic stir bar in the reaction vessel. Purge the entire apparatus with an inert gas (nitrogen or argon) for at least 30 minutes.

-

Charging the Reactor: In the fume hood, transfer a solution of iron pentacarbonyl (e.g., 50 mL, 0.34 mol) in degassed glacial acetic acid (e.g., 500 mL) into the reactor via cannula transfer under a positive pressure of inert gas.

-

Photochemical Reaction: Begin vigorous stirring of the solution. Start the circulation of coolant through the reactor's outer jacket or immersion well to maintain a constant temperature, typically between 15-20°C. Once the temperature is stable, turn on the high-pressure mercury lamp.

-

Monitoring the Reaction: As the reaction proceeds, the solution will darken, and shiny, golden-orange platelets of Fe₂(CO)₉ will precipitate. The reaction is typically continued for several hours (e.g., 10-24 hours) until a substantial amount of product has formed. The progress can be monitored by the volume of the precipitate.

-

Product Isolation: Once the reaction is complete, turn off the lamp but maintain the inert atmosphere and stirring. Allow the solid to settle, and then carefully remove the supernatant liquid via a cannula.

-

Purification: The crude product is purified by a series of washes to remove unreacted Fe(CO)₅ and acetic acid.

-

Add degassed deionized water to the solid, stir the slurry for 10-15 minutes, allow the solid to settle, and remove the water via cannula. Repeat this wash twice.

-

Perform a similar wash procedure using degassed acetone (two times).

-

Finally, wash the product with degassed, anhydrous diethyl ether or pentane (two times) to facilitate drying.

-

-

Drying: After the final wash and removal of the solvent, connect the reaction vessel to a high-vacuum line and dry the product thoroughly for several hours. The final product is a free-flowing, orange powder. Traces of residual Fe(CO)₅ in the product can make it susceptible to self-heating upon contact with air.

An In-depth Technical Guide to the Crystal Structure of Diiron Nonacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiron nonacarbonyl, Fe₂ (CO)₉, is a pivotal organometallic compound that serves as a significant reagent in both organometallic and organic synthesis.[1] Its utility as a more reactive and safer solid source of zerovalent iron compared to the volatile and highly toxic iron pentacarbonyl (Fe(CO)₅) has cemented its importance in chemical research.[1] This guide provides a comprehensive technical overview of the crystal structure of this compound, detailing its synthesis, crystallographic parameters, and the nuances of its chemical bonding. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize iron carbonyl complexes in their work.

Molecular Structure and Bonding

The molecular structure of this compound is a subject of significant interest and has been elucidated primarily through X-ray diffraction and Mössbauer spectroscopy. The molecule possesses an idealized D₃h symmetry.[2] It consists of two iron atoms, each coordinated to three terminal carbonyl (CO) ligands. These two Fe(CO)₃ units are linked by three bridging carbonyl ligands.[1]

A key feature of this compound's structure is the nature of the interaction between the two iron centers. While early theories proposed a direct Fe-Fe bond to satisfy the 18-electron rule for each iron atom, subsequent theoretical analyses have consistently indicated the absence of a direct, covalent Fe-Fe bond.[1] Modern understanding suggests a more complex bonding picture, where the interaction is net anti-bonding. An alternative model proposes the existence of a three-center, two-electron "banana bond" involving one of the bridging carbonyl ligands.[1] The Mössbauer spectrum of this compound shows a single quadrupole doublet, which is consistent with the D₃h symmetric structure where both iron atoms are in equivalent chemical environments.[3]

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the hexagonal space group P6₃/m. The insolubility of this compound in most common solvents presents a challenge for growing crystals suitable for diffraction studies.[3]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from crystallographic studies of this compound.

| Parameter | Value |

| Chemical Formula | Fe₂(CO)₉ |

| Molar Mass | 363.78 g/mol |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| Appearance | Orange crystals |

| Density | 2.08 g/cm³ |

| Melting Point | Decomposes at 100 °C |

Table 1: General Crystallographic and Physical Properties of this compound.[1]

| Bond/Angle | Type | Length (Å) |

| Fe-Fe | ~2.53 | |

| Fe-C | Terminal | ~1.84 |

| Fe-C | Bridging | ~2.01 |

| C-O | Terminal | ~1.16 |

| C-O | Bridging | ~1.18 |

| Angle | Degrees (°) | |

| C(terminal)-Fe-C(terminal) | ~96 | |

| Fe-C(bridging)-Fe | ~78 |

Table 2: Selected Bond Lengths and Angles in this compound.

Experimental Protocols

Synthesis of this compound

The most common and established method for the synthesis of this compound is the photolysis of iron pentacarbonyl.[4]

Reaction: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO

Procedure:

-

A solution of iron pentacarbonyl in glacial acetic acid is prepared in a photolysis reactor.

-

The solution is irradiated with a suitable light source, typically a UV lamp, at a controlled temperature.

-

As the reaction proceeds, golden-yellow crystals of this compound precipitate from the solution.

-

The reaction is monitored until a sufficient yield of the product is obtained.

-

The crystals are then isolated by filtration, washed with a suitable solvent (e.g., ethanol, followed by ether) to remove unreacted iron pentacarbonyl and acetic acid, and dried under vacuum.

Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Single-Crystal X-ray Diffraction

Due to the air-sensitivity of this compound, its handling for single-crystal X-ray diffraction requires specific techniques to prevent decomposition.

Crystal Selection and Mounting:

-

Single crystals of suitable size and quality are selected under a microscope in an inert atmosphere (e.g., inside a glovebox).

-

A selected crystal is coated with a layer of inert oil (e.g., Paratone-N) to protect it from the atmosphere.[5]

-

The oil-coated crystal is then mounted on a cryoloop or a glass fiber attached to a goniometer head.[5][6]

Data Collection:

-

The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically at 100-150 K) to maintain the crystal's integrity and reduce thermal vibrations.[5]

-

The crystal is centered in the X-ray beam.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The positions of the iron and carbon atoms are determined from the diffraction pattern using direct methods or Patterson methods.

-

The positions of the oxygen atoms are subsequently located from Fourier maps.

-

The structural model is then refined using least-squares methods to obtain the final, accurate crystal structure.

Molecular Structure and Bonding Diagram

The connectivity and bonding in this compound can be visualized to understand the relationship between the iron centers and the carbonyl ligands.

Conclusion

The crystal structure of this compound is a classic example in organometallic chemistry, showcasing complex bonding and a distinctive molecular architecture. A thorough understanding of its structure, facilitated by techniques such as single-crystal X-ray diffraction, is crucial for its effective application in synthesis. This guide has provided a detailed overview of the crystallographic data, experimental protocols for its synthesis and structural analysis, and visual representations of its structure and the associated workflows. This information is intended to be a valuable asset for researchers and professionals working with this important iron carbonyl complex.

References

A Technical Guide to the Spectroscopic Characterization of Diiron Nonacarbonyl (Fe₂(CO)₉)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the key spectroscopic techniques used to characterize diiron nonacarbonyl, Fe₂(CO)₉. It details the principles of each method, presents quantitative data in structured tables, and outlines the experimental protocols for acquiring the spectroscopic data.

Introduction

This compound, Fe₂(CO)₉, is an organometallic compound first synthesized in 1905 via a photochemical route.[1][2] It serves as an important reagent in organometallic chemistry and a more reactive source of Fe(0) than iron pentacarbonyl, Fe(CO)₅.[3][4] The characterization of Fe₂(CO)₉ presents unique challenges: it is a micaceous, orange solid that is virtually insoluble in all common solvents and thermally decomposes at 100 °C (373 K) before melting.[1][2][3] Consequently, its spectroscopic analysis is primarily limited to solid-state methods.

The molecular structure of Fe₂(CO)₉ consists of two iron atoms bridged by three carbonyl (CO) ligands, with each iron atom also bonded to three terminal CO ligands.[3] This arrangement results in an idealized D₃h symmetry, where the two iron atoms are chemically and structurally equivalent.[3][4][5] This high symmetry is a key feature that is confirmed by various spectroscopic techniques.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a cornerstone for characterizing metal carbonyls, providing direct insight into molecular geometry and bonding. For Fe₂(CO)₉, both Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes, particularly the distinct stretching frequencies of the terminal and bridging carbonyl ligands.

Infrared (IR) Spectroscopy

In the solid state, the IR spectrum of Fe₂(CO)₉ shows characteristic strong absorption bands in the C≡O stretching region (1700–2200 cm⁻¹).[1][2] The bridging carbonyl groups are characterized by a lower stretching frequency due to the C=O bond being shared between two iron centers, which weakens it compared to the terminal carbonyls. The spectrum typically displays three primary bands in this region, consistent with the D₃h symmetry prediction.[2][6]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy based on different selection rules. For a molecule with D₃h symmetry, some vibrational modes may be Raman-active but IR-inactive. The Raman spectrum of Fe₂(CO)₉ shows five distinct bands in the C≡O stretching region.[1][2] Additionally, low-frequency modes corresponding to Fe-Fe bond stretching have been identified in the Raman spectrum at 260 and 237 cm⁻¹.[5]

Data Presentation: Vibrational Frequencies

The following table summarizes the key vibrational frequencies observed for Fe₂(CO)₉ in solid-state IR and Raman spectra.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference(s) |

| Terminal C≡O Stretch | 2082 (A₂'') | 2085 | [2][6] |

| Terminal C≡O Stretch | 2019 (E') | 2036 | [2][6] |

| Bridging C≡O Stretch | 1829 (E') | 1855 | [2][6] |

| Fe-Fe Stretch | - | 260, 237 | [5] |

Frequencies are approximate and can vary slightly based on experimental conditions. Assignments (e.g., A₂'', E') refer to the symmetry of the vibrational modes under the D₃h point group.

Experimental Protocol: Vibrational Spectroscopy

A general workflow for the vibrational analysis of Fe₂(CO)₉ is outlined below.

Workflow for Vibrational Spectroscopy of Fe₂(CO)₉.

-

Synthesis : Fe₂(CO)₉ is typically synthesized via the photolysis of an acetic acid solution of Fe(CO)₅.[4]

-

Sample Preparation (IR) : For transmission IR spectroscopy, a small amount of the solid Fe₂(CO)₉ sample is mixed with polyethylene powder and pressed into a thin disc.[1]

-

Sample Preparation (Raman) : The solid sample is mounted directly for analysis. A surface scanning technique is often employed to avoid thermal decomposition caused by the laser.[5] For high-pressure studies, a diamond anvil cell is used.[7]

-

Data Acquisition : Spectra are recorded using FT-IR and FT-Raman spectrometers.

-

Analysis : The resulting spectra are analyzed to identify the characteristic vibrational bands, which are then assigned to specific molecular motions based on theoretical predictions and comparisons with related compounds.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful technique for probing the local chemical environment of iron atoms. It provides information on oxidation states, spin states, and site symmetry.

For Fe₂(CO)₉, the two iron atoms are in identical chemical environments due to the molecule's D₃h symmetry. The Mössbauer spectrum of Fe₂(CO)₉ elegantly confirms this structural feature by displaying a single, sharp quadrupole doublet.[3][4] This indicates that both iron nuclei experience the same electric field gradient and have the same electron density at the nucleus. Studies under high pressure have shown a large shift to higher electron density and a moderate increase in the quadrupole splitting, suggesting changes in shielding and orbital occupation under compression.[8]

Data Presentation: Mössbauer Parameters

| Parameter | Value (mm/s) | Significance | Reference(s) |

| Isomer Shift (δ) | ~0.17 | Consistent with Fe(0) in a low-spin state. | [8] |

| Quadrupole Splitting (ΔEQ) | ~0.42 | A non-zero value indicates a non-spherically symmetric electric field. | [3][8] |

Values are relative to iron metal at room temperature and may vary with experimental conditions.

Experimental Protocol: Mössbauer Spectroscopy

-

Sample Preparation : A thin, uniform layer of powdered, unenriched Fe₂(CO)₉ is sealed in a sample holder.[8] The amount is optimized to provide adequate signal absorption without excessive line broadening.

-

Data Acquisition : The sample is cooled to cryogenic temperatures (e.g., liquid nitrogen, 77 K) to increase the recoil-free fraction. The Mössbauer spectrum is acquired by moving a radioactive ⁵⁷Co source relative to the sample and recording the gamma-ray transmission as a function of velocity.

-

Data Analysis : The resulting spectrum is fitted to a theoretical model (typically Lorentzian lineshapes) to extract precise values for the isomer shift (δ) and quadrupole splitting (ΔEQ).

Correlating Structure with Spectroscopic Signatures

The combined data from vibrational and Mössbauer spectroscopy provide a cohesive and detailed picture of the structure and bonding in Fe₂(CO)₉. The diagram below illustrates the logical relationship between the molecule's key structural features and its characteristic spectroscopic signals.

Correlation of Fe₂(CO)₉ Structure and Spectroscopic Data.

Mass Spectrometry and Other Techniques

Due to its non-volatile nature, conventional mass spectrometry of intact Fe₂(CO)₉ is not feasible. However, techniques like infrared photodissociation (IRPD) spectroscopy have been used to study mass-selected cluster cations, such as Fe₂(CO)₉⁺.[9] These gas-phase studies reveal that the fragmentation pathway typically involves the sequential loss of CO ligands.[10]

Other advanced techniques like Inelastic Neutron Scattering (INS) and X-ray Absorption Near-Edge Spectroscopy (XANES) have also been applied to Fe₂(CO)₉ to provide a more complete assignment of its vibrational spectra and to probe its electronic structure, respectively.[1][2][11]

Conclusion

The spectroscopic characterization of Fe₂(CO)₉ is a classic example of how multiple analytical techniques can be integrated to elucidate the structure of a challenging compound. Vibrational spectroscopy (IR and Raman) confirms the presence of both terminal and bridging carbonyl ligands, while Mössbauer spectroscopy provides definitive evidence for the equivalence of the two iron centers, consistent with the D₃h molecular symmetry. Together, these methods provide a unique spectroscopic fingerprint that is indispensable for the positive identification and structural confirmation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Diiron_nonacarbonyl [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. inorganic chemistry - Why are there two infrared vibrational frequencies for the terminal CO ligands of Fe2(CO)9? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectrum of Solid Diiron Nonacarbonyl

Introduction

Diiron nonacarbonyl, Fe₂(CO)₉, is a pivotal organometallic compound first synthesized via a photochemical route in 1905.[1] Its structure, featuring two iron centers bridged by three carbonyl ligands, was an early example confirming the existence of bridging carbonyls.[1] The compound is an orange, micaceous solid that is virtually insoluble in common solvents and decomposes at 100 °C (373 K) before melting.[1][2] This insolubility and thermal instability mean that spectroscopic data are almost exclusively available for the solid state, making solid-state infrared (IR) spectroscopy a critical tool for its characterization.[1][3] This guide provides a detailed overview of the solid-state infrared spectrum of Fe₂(CO)₉, experimental protocols for its measurement, and an interpretation of its key vibrational modes.

Quantitative Spectroscopic Data

The solid-state infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching vibrations of its terminal and bridging carbonyl (CO) ligands. In the C≡O stretching region (1700–2200 cm⁻¹), three primary bands are observed in the infrared spectrum.[1] The lower frequency band is assigned to the bridging carbonyls, while the higher frequency bands are attributed to the terminal carbonyls.

A comprehensive assignment of the optically active vibrational modes for solid Fe₂(CO)₉, based on infrared and Raman data, is summarized below. The assignments are presented using D₃h symmetry, which is a good approximation for the molecule.[1][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Symmetry) | Vibrational Mode Description |

| 2081 | Strong | E' | Terminal C≡O Stretch |

| 2039 | Strong | A₂" | Terminal C≡O Stretch |

| 1855 | Strong | E' | Bridging C≡O Stretch |

| 621 | Medium | E' | Fe-C-O Bend |

| 606 | Strong | A₂" | Fe-C-O Bend |

| 558 | Medium | E' | Fe-C-O Bend |

| 458 | Strong | A₂" | Fe-C Stretch |

| 422 | Medium | E' | Fe-C Stretch |

Table 1: Summary of key infrared absorption bands for solid this compound. Data compiled from multiple spectroscopic studies.[1][4]

Experimental Protocols

The acquisition of a high-quality solid-state infrared spectrum of Fe₂(CO)₉ requires careful attention to the synthesis of the compound and the preparation of the sample for analysis.

Synthesis of this compound (Fe₂(CO)₉)

The original and most common method for synthesizing Fe₂(CO)₉ involves the photochemical irradiation of iron pentacarbonyl (Fe(CO)₅).[2]

-

Reactant Preparation : A solution of iron pentacarbonyl in a suitable solvent, such as glacial acetic acid, is prepared.[2]

-

Photolysis : The solution is irradiated with ultraviolet (UV) light. This process causes the dissociation of a CO ligand from Fe(CO)₅, leading to the formation of a reactive Fe(CO)₄ intermediate, which then reacts with another molecule of Fe(CO)₅.

-

Reaction : The overall reaction is: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO.[2]

-

Product Isolation : Golden-orange crystals of Fe₂(CO)₉ precipitate from the solution due to its poor solubility. The solid product is then isolated by filtration, washed, and dried.

Safety Note: Iron pentacarbonyl is highly toxic and volatile. All procedures should be conducted in a well-ventilated fume hood.

Sample Preparation for Solid-State IR Spectroscopy

Due to its insolubility, Fe₂(CO)₉ cannot be analyzed in solution. The spectrum must be obtained from a solid sample, typically prepared as a dispersion in a transparent matrix.[1][5]

-

Polyethylene (B3416737) (PE) Disc Method :

-

Finely ground Fe₂(CO)₉ powder is thoroughly mixed with polyethylene powder.

-

The mixture is placed in a die press and compressed under high pressure to form a thin, translucent disc.[1]

-

This method is particularly useful for the far-infrared region where other matrices like KBr absorb.

-

-

Nujol Mull Method :

-

A small amount of the solid Fe₂(CO)₉ is placed in an agate mortar.[5]

-

A few drops of Nujol (a heavy mineral oil) are added.

-

The mixture is ground with a pestle until a smooth, paste-like mull is formed. This reduces the particle size to minimize light scattering.[5]

-

The mull is then spread thinly between two infrared-transparent salt plates (e.g., KBr or CsI).[5] The plates are pressed together to create a thin film for analysis. The characteristic C-H stretching and bending bands from the Nujol will be present in the spectrum but typically do not interfere with the carbonyl stretching region.[5]

-

Spectrometer and Data Acquisition

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Measurement : The prepared sample (PE disc or salt plates) is placed in the sample holder of the spectrometer.

-

Data Collection : A background spectrum of the pure matrix (PE disc or salt plates with Nujol) is collected first. Subsequently, the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum to yield the spectrum of Fe₂(CO)₉.

-

Spectral Range : For analysis of carbonyl modes, the spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of solid this compound.

Caption: Workflow for obtaining the solid-state IR spectrum of Fe₂(CO)₉.

Interpretation and Significance

The infrared spectrum of Fe₂(CO)₉ provides direct insight into its molecular structure. The presence of distinct bands for terminal and bridging carbonyls was early evidence for its D₃h symmetric structure with three bridging CO ligands.[1] The lower frequency of the bridging CO stretch (ca. 1855 cm⁻¹) compared to the terminal stretches (ca. 2040-2080 cm⁻¹) is a hallmark of this bonding mode. In a bridging carbonyl, the carbon atom is bonded to two metal centers, which weakens the C≡O bond and lowers its vibrational frequency. This phenomenon is a classic example of how IR spectroscopy can be used to elucidate the structure of complex molecules, particularly in organometallic chemistry.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Assignment of the Vibrational Spectra of this compound, Fe2(CO)9 [ouci.dntb.gov.ua]

- 4. Solid-state metal carbonyls. Part 3.—An infrared study of Fe2(CO)9, tri-µ-carbonyl(hexacarbonyl)di-iron(0) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Raman Spectroscopy of Diiron Nonacarbonyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Raman spectroscopy of diiron nonacarbonyl (Fe₂(CO)₉), a compound of significant interest in organometallic chemistry and catalysis. Due to its unique structural features, including both terminal and bridging carbonyl ligands, Raman spectroscopy serves as a powerful tool for probing its vibrational modes and molecular structure. This document outlines the experimental protocols for acquiring Raman spectra of Fe₂(CO)₉ and presents a detailed analysis of its vibrational modes.

Introduction to this compound

This compound is an orange, crystalline solid that was first synthesized in 1905.[1][2] It is notable for being one of the earliest discovered metal carbonyls and the first to be synthesized via a photochemical route.[1] The molecule possesses an idealized D₃h symmetry, with two iron atoms bridged by three carbonyl groups and each iron atom also bonded to three terminal carbonyl ligands.[3][4] A key characteristic of this compound is its very low solubility in common organic solvents and its tendency to decompose upon heating (around 100°C) before melting.[1][2] These properties make solid-state vibrational spectroscopy, particularly Raman spectroscopy, an essential technique for its characterization.[1]

Experimental Protocols

The challenging physical properties of this compound necessitate specific experimental setups for obtaining high-quality Raman spectra. The methodologies described below are synthesized from established research practices.

2.1. Solid-State FT-Raman Spectroscopy

This is the most common method for analyzing this compound at ambient and low temperatures.

-

Sample Preparation:

-

A small amount of crystalline this compound powder is used directly. Given its insolubility, samples are typically analyzed as a solid.[1]

-

For low-temperature measurements, the sample is mounted in a cryostat capable of reaching temperatures as low as 15 K.[1] Temperature control is crucial as it can lead to sharpening of the Raman modes.[1]

-

-

Instrumentation:

-

A high-resolution Fourier-Transform (FT) Raman spectrometer is employed.

-

Laser Source: A near-infrared laser, such as a Nd:YAG laser operating at 1064 nm, is often used to minimize fluorescence and sample decomposition, which can be an issue with higher-energy visible lasers.

-

Detector: A sensitive, cryogenically cooled detector, such as a Germanium (Ge) or Indium Gallium Arsenide (InGaAs) detector, is required for detecting the weak Raman scattering.

-

-

Data Acquisition:

-

Spectra are collected in a backscattering geometry.

-

To avoid thermal decomposition of the sample, a surface scanning technique or a rotating sample holder can be employed to distribute the laser power over a larger area.[5]

-

A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio.

-

The spectral resolution is typically set to 2-4 cm⁻¹.

-

2.2. High-Pressure Raman Spectroscopy

This technique is used to study the structural changes of this compound under compression.

-

Sample Preparation:

-

A small crystal of this compound is placed in a diamond anvil cell (DAC).[3]

-

A ruby chip is often included as a pressure calibrant.[3] The pressure is determined by measuring the fluorescence shift of the ruby R1 line.[3]

-

No pressure-transmitting medium is typically used for these experiments with Fe₂(CO)₉.[3]

-

-

Instrumentation:

-

A Raman microscope coupled to a spectrometer is used to focus the laser onto the sample within the DAC and collect the scattered light.

-

Laser Source: An argon ion laser (e.g., 514.5 nm) can be used, but careful control of the laser power is necessary to prevent sample damage.

-

An edge filter is used to remove the Rayleigh scattered light.[3]

-

-

Data Acquisition:

Raman Spectral Data

The Raman spectrum of this compound is complex, with distinct regions corresponding to different types of molecular vibrations. The table below summarizes the key Raman active modes observed at ambient pressure.

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode Description | Symmetry |

| 2083 | ν(CO)t | Terminal C≡O stretching | A₁' |

| 2038 | ν(CO)t | Terminal C≡O stretching | E' |

| 2010 | ν(CO)t | Terminal C≡O stretching | E'' |

| 1895 | ν(CO)b | Bridging C≡O stretching | E' |

| 1824 | ν(CO)b | Bridging C≡O stretching | A₁' |

| 600 | δ(Fe-CO)t | Terminal Fe-C-O bending | A₁' |

| 560 | δ(Fe-CO)t | Terminal Fe-C-O bending | E' |

| 492 | ν(Fe-C)t | Terminal Fe-C stretching | A₁' |

| 452 | ν(Fe-C)t | Terminal Fe-C stretching | E' |

| 408 | ν(Fe-C)t | Terminal Fe-C stretching | E'' |

| 388 | δ(Fe-CO)b | Bridging Fe-C-O bending | E'' |

| 344 | ν(Fe-C)b | Bridging Fe-C stretching | E' |

| 260 | ν(Fe-Fe) | Fe-Fe stretching | A₁' |

| 138 | Cluster Vibration (ΔFe₂C₃) | Deformation of the Fe-C-Fe bridging framework | E' |

| 104 | Cluster Vibration (ΔFe₂C₃) | Deformation of the Fe-C-Fe bridging framework | E'' |

| 74 | Lattice Mode | External vibrational mode of the crystal lattice | E' |

Data compiled from references[1][3]. Note that band positions can vary slightly depending on temperature and pressure.

Vibrational Mode Analysis

The Raman spectrum of Fe₂(CO)₉ can be divided into several key regions:

-

C≡O Stretching Region (1800-2100 cm⁻¹): This region is characterized by strong bands corresponding to the stretching vibrations of the carbonyl ligands.[1] The terminal ν(CO) modes appear at higher frequencies (above 2000 cm⁻¹) compared to the bridging ν(CO) modes (below 1900 cm⁻¹).[3] This difference is due to the weakening of the C≡O bond in the bridging carbonyls, which are coordinated to two iron centers. The number of observed bands in this region is consistent with the D₃h molecular symmetry.[1]

-

Fe-C Stretching and Fe-C-O Bending Region (300-650 cm⁻¹): This region contains the vibrations associated with the stretching of the iron-carbon bonds (ν(Fe-C)) and the bending of the iron-carbonyl units (δ(Fe-CO)).[3] The modes for the terminal carbonyls are generally found at higher wavenumbers than those of the bridging carbonyls.[1]

-

Low-Frequency Region (< 300 cm⁻¹): This region is dominated by vibrations involving the entire molecular skeleton.[3] The Fe-Fe bond stretching mode is a key feature in this region.[5] Additionally, bending modes of the bridging carbonyls and deformation modes of the central Fe₂(CO)₃ cluster are observed.[3]

Visualizations

Experimental Workflow for Raman Spectroscopy

Caption: A generalized workflow for Raman spectroscopy experiments.

Logical Relationship of Vibrational Modes

Caption: Classification of vibrational modes in this compound.

References

The Enigma of Insolubility: A Technical Guide to Diiron Nonacarbonyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Diiron nonacarbonyl (Fe₂[CO]₉), a cornerstone reagent in organometallic chemistry, presents a significant challenge to chemists due to its exceptionally low solubility in virtually all common organic solvents.[1][2] This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering practical insights and methodologies for its effective use in synthesis and research. While quantitative solubility data is scarce due to its near-insoluble nature, this guide focuses on its reactivity and behavior in various solvent classes, providing a more practical framework for its application.

Understanding the Insolubility

The poor solubility of this compound is a primary hurdle in its application and is attributed to strong intermolecular interactions within its crystal lattice.[3] This property has historically complicated its structural elucidation, as the growth of suitable single crystals for X-ray diffraction has been challenging.[1][2] Despite this, its utility as a reactive source of Fe(0), being more reactive than the volatile and toxic iron pentacarbonyl, necessitates strategies to work with this sparingly soluble solid.[1]

Qualitative Solubility and Reactivity in Organic Solvents

While this compound is broadly classified as insoluble, its behavior and reactivity differ significantly across various solvent types. For practical purposes, understanding these qualitative differences is crucial for designing reactions and synthetic protocols. The following table summarizes the behavior of this compound in key organic solvent classes.

| Solvent Class | Examples | Qualitative Solubility | Observations and Reactivity |

| Coordinating | Tetrahydrofuran (B95107) (THF) | Very low, but reacts to dissolve | Forms iron pentacarbonyl (Fe(CO)₅) and a reactive Fe(CO)₄(THF) complex. THF is not an inert solvent and participates in the reaction.[1][3] |

| Aromatic | Benzene (B151609), Toluene | Virtually insoluble | Used for slurry-based reactions, often requiring thermal activation. Slower reaction rates are common.[3] |

| Aliphatic | Hexane, Heptane | Virtually insoluble | Primarily used as a suspension medium for slurry reactions. Very slow reaction rates and potential for decomposition to Fe(CO)₅ and Fe₃(CO)₁₂.[3] |

| Amine-based | Dodecylamine (DDA) in 1-octadecene (B91540) (ODE) | Reacts to form soluble species | Forms anionic iron carbonyl clusters. The amine acts as a reactant and influences the final product, often used in nanoparticle synthesis.[3] |

| Protic | Acetic Acid | Sparingly soluble | Used as a solvent in the photochemical synthesis of this compound from iron pentacarbonyl.[4] |

| Halogenated | Chloroform | Mentioned as a solvent in early studies | Limited information available on reactivity, generally considered to have very low solubility.[4] |

Experimental Protocol: Synthesis of (Benzylideneacetone)iron Tricarbonyl

This protocol details a typical application of this compound as a slurry in a non-coordinating solvent to synthesize an iron tricarbonyl complex.

Materials:

-

This compound (Fe₂[CO]₉)

-

Benzylideneacetone

-

Anhydrous benzene or tetrahydrofuran (THF)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

-

Charging Reagents: To the flask, add this compound and benzylideneacetone.

-

Solvent Addition: Add anhydrous solvent via cannula or syringe.

-

Using Benzene: The reaction mixture will be a heterogeneous slurry. Gentle heating (e.g., to 40-50 °C) is typically required to drive the reaction.[3]

-

Using THF: The this compound will slowly dissolve as it reacts. The reaction may proceed at room temperature, although gentle warming can accelerate it.[1][3]

-

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any unreacted this compound and other insoluble byproducts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by crystallization or chromatography.

Logical Workflow for Solvent Selection

The choice of solvent is critical and depends on the desired reactivity and reaction conditions. The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system when working with this compound.

Caption: Solvent selection workflow for this compound reactions.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Diiron Nonacarbonyl

For: Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the thermal decomposition of diiron nonacarbonyl (Fe₂(CO)₉). It details the compound's physicochemical properties, decomposition pathways, and its application in the synthesis of iron-containing nanomaterials, which are of increasing interest in catalysis, magnetic storage, and nanomedicine. The document provides detailed experimental methodologies, quantitative data, and key reaction pathways to support research and development activities.

Introduction

This compound, an organometallic compound with the formula Fe₂(CO)₉, serves as a highly valuable and reactive source of zero-valent iron.[1] Its thermal decomposition is a cornerstone method for producing iron-based nanoparticles.[1] A significant advantage of Fe₂(CO)₉ over the more common precursor, iron pentacarbonyl (Fe(CO)₅), is its solid state, which reduces volatility and toxicity, thereby enhancing safety and simplifying stoichiometric control in synthetic applications.[1][2][3][4] However, the compound's pronounced insolubility in most common solvents presents a significant experimental challenge, necessitating specialized synthetic strategies.[1][5][6][7]

Physicochemical and Thermodynamic Properties

This compound is a micaceous, orange crystalline solid.[6][7] It is sensitive to air and moisture and decomposes upon heating to approximately 100 °C (373 K) without melting.[7][8][9][10] Its poor solubility is a defining characteristic, attributed to strong intermolecular forces within its crystal lattice.[6]

Table 1: Physicochemical and Thermodynamic Data for this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉Fe₂O₉ | [11][12][13] |

| Molecular Weight | 363.781 g/mol | [11][12][13] |

| Appearance | Orange solid / Yellow-orange crystals | [6][7] |

| Density | 2.08 g/cm³ | [7] |

| Decomposition Temp. | ~100 °C (373 K) | [7][8][9] |

| Enthalpy of Sublimation (ΔsubH°) | 75 ± 21 kJ/mol | [12][13] |

| Enthalpy of Reaction (ΔrH°) | 415.9 ± 4.3 kJ/mol | [12] |

| Solubility | Virtually insoluble in all common solvents | [5][6][8][9] |

| For the reaction: Fe₂(CO)₉(cr) → 2Fe(cr) + 9CO(g)[12] |

Thermal Decomposition Pathways

The thermal decomposition of Fe₂(CO)₉ can proceed through several pathways, highly dependent on the reaction conditions, particularly the solvent.

-

Solid-State Decomposition: When heated as a solid, Fe₂(CO)₉ decomposes to form elemental iron and carbon monoxide. This process is fundamental to its use in applications like Chemical Vapor Deposition (CVD).

-

Decomposition in Non-Coordinating Solvents: In hydrocarbon solvents such as benzene, Fe₂(CO)₉ is typically used as a slurry.[6] Heating can lead to disproportionation, yielding iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂).[5][6]

-

Decomposition in Coordinating Solvents: Tetrahydrofuran (THF) is the most commonly employed solvent for reactions involving Fe₂(CO)₉.[6] THF is not inert; it facilitates the dissolution by reacting to form iron pentacarbonyl and a reactive tetracarbonyliron-THF complex, Fe(CO)₄(THF), which serves as a source for the Fe(CO)₄ fragment.[6][14]

References

- 1. Diironnonacarbonyl | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]

- 4. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. Fe2(CO)9 [webbook.nist.gov]

- 13. Fe2(CO)9 [webbook.nist.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

The Discovery and Enduring Significance of Diiron Nonacarbonyl: An In-depth Technical Guide

I have successfully gathered most of the necessary information. I found the detailed experimental protocol for the synthesis of diiron nonacarbonyl in Inorganic Syntheses. I have also collected substantial quantitative data on its crystal structure, including bond lengths and angles from the work of Cotton and Troup, and have information on its Mössbauer, IR, and Raman spectra. Additionally, I have a clearer understanding of the Noyori [3+2] cycloaddition and have found context for its application, although a specific detailed protocol for a representative reaction is still slightly generalized.

I will now proceed to structure all the collected information into the required format. I have enough data to create the tables and the Graphviz diagrams. I will synthesize the information into a comprehensive technical guide. Therefore, no further search queries are needed.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, Fe₂ (CO)₉, is a remarkable organometallic compound that holds a significant place in the history of chemistry. First synthesized in 1905, its unique structure and reactivity have made it a valuable reagent and precursor in both organometallic and organic synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, structure, and historical importance of this compound, tailored for a scientific audience.

Historical Discovery

The story of this compound begins with the pioneering work of Sir James Dewar and H. O. Jones. In 1905, they observed that exposing iron pentacarbonyl (Fe(CO)₅) to sunlight resulted in the formation of golden-yellow crystals and the evolution of carbon monoxide. This photochemical transformation marked the first synthesis of this compound, the third metal carbonyl to be discovered after nickel tetracarbonyl and iron pentacarbonyl.[1][2] Their findings were published in 1907, detailing the action of light and heat on iron carbonyls.[3]

Synthesis of this compound

The original photochemical method for the synthesis of this compound remains the most common and efficient approach.[1] The reaction involves the irradiation of a solution of iron pentacarbonyl in a suitable solvent, typically glacial acetic acid, with ultraviolet light.[1][3]

Experimental Protocol: Photochemical Synthesis of this compound

This procedure is adapted from the method described in Inorganic Syntheses.[3]

Materials:

-

Iron pentacarbonyl (Fe(CO)₅) - Caution: Highly toxic and volatile. Handle only in a well-ventilated fume hood.

-

Glacial acetic acid

-

Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)

-

Inert gas (e.g., nitrogen or argon) for purging

-

Standard glassware for filtration and washing (e.g., fritted funnel, flasks)

-

Pentane (B18724) or diethyl ether (for washing)

Procedure:

-

Reaction Setup: A solution of iron pentacarbonyl in glacial acetic acid is placed in a photochemical reactor. The apparatus should be equipped with a water-cooled jacket to maintain a low reaction temperature and a system for purging with an inert gas.

-

Photolysis: The solution is irradiated with a UV lamp while maintaining a slow stream of inert gas to carry away the evolved carbon monoxide. The reaction is typically continued for several hours. The progress of the reaction can be monitored by the precipitation of the orange, crystalline this compound.

-

Isolation of Product: After the reaction is complete, the mixture is cooled, and the crystalline product is collected by filtration in an inert atmosphere.

-

Washing and Drying: The collected crystals are washed with glacial acetic acid, followed by pentane or diethyl ether to remove any unreacted iron pentacarbonyl and other soluble impurities. The product is then dried under vacuum.

-

Storage: this compound is an air-sensitive solid and should be stored under an inert atmosphere.

Structure and Bonding

The elucidation of the structure of this compound was a significant challenge due to its low solubility in common solvents.[3] X-ray diffraction studies eventually revealed a structure with D₃h symmetry, consisting of two iron atoms bridged by three carbonyl ligands, with each iron atom also bonded to three terminal carbonyl ligands.[2]

A key point of discussion in the bonding of this compound has been the presence or absence of a direct iron-iron bond. While older textbooks often depict an Fe-Fe bond to satisfy the 18-electron rule for each iron atom, modern theoretical analyses consistently suggest the absence of a significant direct metal-metal bond.[3] Instead, the bonding is described as involving three-center-two-electron "banana bonds" for the bridging carbonyls.[3] Mössbauer spectroscopy of this compound reveals a single quadrupole doublet, which is consistent with the two iron atoms being in equivalent chemical environments, supporting the D₃h symmetric structure.[3]

Quantitative Structural and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

| Parameter | Value | Reference |

| Formula | Fe₂C₉O₉ | [3] |

| Molar Mass | 363.78 g/mol | [3] |

| Appearance | Micaceous orange solid | [3] |

| Density | 2.08 g/cm³ | [3] |

| Melting Point | Decomposes at 100 °C | [3] |

| Solubility | Virtually insoluble | [3] |

| Dipole Moment | 0 D | [3] |

Table 1: Physical and Chemical Properties of this compound.

| Bond | Bond Length (Å) |

| Fe-Fe | 2.523(1) |

| Fe-C (terminal) | 1.838(3) |

| Fe-C (bridging) | 2.016(3) |

| C-O (terminal) | 1.156(4) |

| C-O (bridging) | 1.176(5) |

Table 2: Selected Bond Lengths of this compound from X-ray Crystallography.

| Angle | Bond Angle (degrees) |

| C(terminal)-Fe-C(terminal) | 96.1(1) |

| Fe-C(bridging)-Fe | 77.6(1) |

| Fe-C-O (terminal) | 177.1(3) |

Table 3: Selected Bond Angles of this compound from X-ray Crystallography.

| Spectroscopy | Key Observations |

| Infrared (IR) | ν(CO) bands for terminal and bridging carbonyls are observed. |

| Raman | Complements IR data, showing characteristic bands for both terminal (e.g., ~2107, 2013 cm⁻¹) and bridging (e.g., ~1824 cm⁻¹) carbonyls. |

| Mössbauer | A single quadrupole doublet, indicating that the two iron atoms are in equivalent environments. |

Table 4: Summary of Spectroscopic Data for this compound.

Reactivity and Applications in Synthesis

This compound is a more reactive source of zerovalent iron than iron pentacarbonyl and is often used as a precursor to other iron carbonyl complexes.[3] It is a key reagent in several important organic reactions.

Synthesis of Cyclobutadieneiron Tricarbonyl

One of the landmark applications of this compound is in the synthesis of (C₄H₄)Fe(CO)₃, a stable complex of the highly reactive and otherwise elusive cyclobutadiene (B73232) molecule.

This protocol is a general representation of the synthesis.

Materials:

-

3,4-Dichlorocyclobutene

-

This compound (Fe₂(CO)₉)

-

Anhydrous benzene (B151609) or other suitable solvent

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

A solution of 3,4-dichlorocyclobutene in anhydrous benzene is stirred under an inert atmosphere.

-

This compound is added portion-wise to the solution. The reaction is exothermic and is accompanied by the evolution of carbon monoxide.

-

The reaction mixture is typically heated to facilitate the reaction.

-

Upon completion, the reaction mixture is filtered to remove insoluble iron byproducts.

-

The product, cyclobutadieneiron tricarbonyl, is isolated from the filtrate by distillation under reduced pressure.

References

Methodological & Application

Diiron Nonacarbonyl as a Zero-Valent Iron Source: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – Diiron nonacarbonyl (Fe₂(CO)₉), a binuclear organometallic compound, is a versatile and reactive source of zero-valent iron (Fe(0)). Its solid, crystalline nature makes it a safer and more manageable alternative to the volatile and highly toxic iron pentacarbonyl (Fe(CO)₅).[1] These characteristics have led to its widespread use in materials science for the synthesis of iron-containing nanoparticles and in organic synthesis as a catalyst and reagent for various transformations. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

I. Applications in Materials Science

This compound is a key precursor for the synthesis of a variety of iron-based nanomaterials. The thermal decomposition of Fe₂(CO)₉ provides a controlled source of Fe(0) atoms for the nucleation and growth of nanoparticles with tunable sizes and compositions.

A. Synthesis of Iron-Based Nanoparticles

1. Metallic Iron (Fe) Nanoparticles:

The thermal decomposition of this compound in an inert atmosphere and the presence of surfactants yields metallic iron nanoparticles.[1]

Table 1: Synthesis of Metallic Iron Nanoparticles

| Precursor | Product | Synthesis Method | Solvent/Stabilizer | Temperature (°C) | Particle Size (nm) |

| Fe₂(CO)₉ | Fe | Thermal Decomposition | Dodecylamine (B51217) (DDA)/Octadecene (ODE) | 200 | 10.8 ± 0.9 |

Experimental Protocol: Synthesis of Metallic Iron Nanoparticles

Adapted from Watt et al.[1]

Materials:

-

This compound (Fe₂(CO)₉)

-

Dodecylamine (DDA)

-

1-Octadecene (B91540) (ODE)

-

Hexane (B92381) or Toluene

-

Standard Schlenk line or glovebox setup

-

Three-neck flask, condenser, thermocouple, magnetic stirrer, and heating mantle

-

Centrifuge

Procedure:

-

Precursor Solution Preparation (Inert Atmosphere):

-

In a glovebox, dissolve this compound in a mixture of dodecylamine (DDA) and 1-octadecene (ODE) by gentle heating. The solution will change color from orange to deep red, indicating the formation of an anionic iron carbonyl species.[1]

-

-

Nanoparticle Synthesis:

-

Transfer the precursor solution to a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer.

-

Heat the solution to 200°C under a nitrogen atmosphere.

-

Maintain this temperature for a specific duration to control nanoparticle growth.

-

-

Purification:

-

After the reaction, cool the solution to room temperature.

-

Add an excess of ethanol to precipitate the nanoparticles.

-

Separate the nanoparticles via centrifugation.

-

Wash the nanoparticles multiple times with a mixture of hexane and ethanol to remove any residual surfactants and unreacted precursors.

-

Redisperse the purified nanoparticles in a nonpolar solvent such as hexane or toluene.[1]

-

2. Bimetallic Alloy Nanoparticles (e.g., FeCo):

This compound can be co-decomposed with other metal carbonyls to produce bimetallic alloy nanoparticles.

Experimental Protocol: Synthesis of FeCo Nanoparticles

Adapted from Watt et al.[1]

Materials:

-

This compound (Fe₂(CO)₉)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Dodecylamine (DDA)

-

1-Octadecene (ODE)

-

Ethanol

-

Hexane or Toluene

-

Standard Schlenk line or glovebox setup

-

Three-neck flask, condenser, thermocouple, magnetic stirrer, and heating mantle

-

Centrifuge

Procedure:

-

Precursor Solution Preparation (Inert Atmosphere):

-

In a glovebox, dissolve this compound and dicobalt octacarbonyl in a mixture of dodecylamine (DDA) and 1-octadecene (ODE) with heating. The ratio of the iron and cobalt precursors will determine the final composition of the alloy nanoparticles.[1]

-

-

Nanoparticle Synthesis:

-

Transfer the precursor solution to a three-neck flask assembly as described above.

-

Heat the solution to the desired reaction temperature (e.g., 200°C) under a nitrogen atmosphere.

-

-

Purification:

-

Follow the same purification procedure as for metallic iron nanoparticles.

-

B. Chemical Vapor Deposition (CVD) of Iron-Containing Thin Films

This compound can serve as a precursor for the chemical vapor deposition of thin films.

Table 2: Chemical Vapor Deposition using a this compound-Derived Precursor

| Precursor | Product Film | Deposition Method | Substrate Temperature (°C) | Film Composition |

| Cl₂Ge[Fe₂(CO)₈]₂ (derived from Fe₂(CO)₉) | Fe₅Ge₃ | CVD | 650 | Fe:Ge ratio of 62:38 |

Experimental Protocol: General CVD of Iron-Containing Films

Materials:

-

This compound (Fe₂(CO)₉) or a derivative

-

Substrate for deposition

-

CVD reactor system with a precursor container (e.g., bubbler)

-

Inert carrier gas (e.g., Argon)

Procedure:

-

Precursor Handling:

-

Load the this compound or its derivative into a suitable container within the CVD system under an inert atmosphere to prevent premature decomposition.

-

-

CVD Process:

-

Place the substrate in the CVD reactor chamber.

-

Evacuate the chamber to the desired base pressure.

-

Heat the substrate to the deposition temperature (e.g., 650°C).

-

Heat the precursor to a temperature sufficient to achieve an adequate vapor pressure.

-

Introduce the precursor vapor into the reactor chamber using an inert carrier gas.

-

The precursor will decompose on the hot substrate surface, leading to the growth of a thin film.

-

II. Applications in Organic Synthesis

This compound is a valuable reagent and catalyst in a variety of organic transformations, providing a reactive source of Fe(0).

A. Synthesis of (Benzylideneacetone)iron Tricarbonyl

This complex is a useful source of the Fe(CO)₃ fragment in organometallic chemistry.[2][3]

Experimental Protocol: Synthesis of (Benzylideneacetone)iron Tricarbonyl

Materials:

-

This compound (Fe₂(CO)₉)

-

Benzylideneacetone

-

Anhydrous solvent (e.g., benzene (B151609) or THF)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (round-bottom flask, condenser)

-

Magnetic stirrer and heating source

Procedure:

-

Reaction Setup:

-

Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.[1]

-

-

Charging Reagents:

-

To the flask, add this compound and benzylideneacetone.[1]

-

-

Solvent Addition and Reaction:

-

Add the anhydrous solvent via cannula or syringe.

-

Using Benzene: The reaction will be a heterogeneous slurry. Gentle heating (e.g., 40-50°C) is typically required.[1]

-

Using THF: The this compound will slowly dissolve as it reacts. The reaction can proceed at room temperature, but gentle warming can accelerate it.[1]

-

-

Workup and Purification:

-

Once the reaction is complete (monitored by TLC or IR spectroscopy), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove insoluble iron byproducts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

B. Catalysis in Organic Synthesis

This compound can act as a catalyst or precatalyst in reactions requiring an Fe(0) source, such as cross-dehydrogenative coupling (CDC) reactions.[4] This method allows for the formation of C-C bonds directly from C-H bonds, offering an atom-economical approach.[4]

General Logical Workflow for Fe₂(CO)₉ in Catalysis

Caption: Logical workflow for the use of Fe₂(CO)₉ in organic catalysis.

C. Cycloaddition Reactions

This compound facilitates various cycloaddition reactions, providing a pathway to complex cyclic molecules.

1. Noyori [3+2] Cycloaddition:

This reaction is used for the synthesis of cyclopentadienones through a net [2+3]-cycloaddition from dibromoketones.[3]

2. Pauson-Khand Reaction:

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. While traditionally using cobalt catalysts, iron carbonyls can also be employed.

Reaction Mechanism of the Pauson-Khand Reaction

Caption: Simplified mechanism of the Pauson-Khand reaction.

III. Mechanistic Considerations

The reactivity of this compound is often attributed to its ability to dissociate in solution, providing a source of reactive iron carbonyl species. In coordinating solvents like THF, it is proposed to form iron pentacarbonyl and a reactive Fe(CO)₄(THF) complex.[3]

Proposed Activation of this compound in THF

References

Application Notes and Protocols: Diiron Nonacarbonyl in Organometallic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiron nonacarbonyl, Fe₂(CO)₉, is a versatile and highly reactive source of zerovalent iron, making it a valuable reagent in organometallic synthesis.[1][2] Unlike the volatile and highly toxic iron pentacarbonyl (Fe(CO)₅), this compound is a solid, which offers advantages in handling and safety.[1][3] It serves as a precursor for a variety of organoiron complexes, including those containing diene, cyclobutadiene, and cyclopentadienone ligands. These complexes, in turn, are important intermediates and catalysts in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Safety Precautions

This compound is a flammable solid and is toxic if swallowed or inhaled. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. Reactions involving this compound often release carbon monoxide (CO), a toxic gas, and therefore must be conducted in a fume hood with adequate ventilation. The solid reagent can be pyrophoric, especially the finely divided insoluble residues remaining after a reaction, which should be quenched carefully with water.[4]

Key Applications and Protocols

Synthesis of (η⁴-Diene)iron Tricarbonyl Complexes

This compound is a common reagent for the synthesis of (diene)Fe(CO)₃ complexes, where the Fe(CO)₃ moiety can act as a protecting group for the diene or influence its reactivity.[1]

General Experimental Protocol: Synthesis of (η⁴-Benzylideneacetone)iron Tricarbonyl

This protocol describes the synthesis of (benzylideneacetone)iron tricarbonyl, a useful transfer agent for the Fe(CO)₃ group.[1][5]

Reaction Scheme:

Materials:

-

This compound (Fe₂(CO)₉)

-

Benzylideneacetone

-

Anhydrous tetrahydrofuran (B95107) (THF) or benzene (B151609)

-

Inert gas (Nitrogen or Argon)

-

Standard Schlenk line glassware

-

Celite

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound and benzylideneacetone.[5]

-

Add anhydrous THF via cannula or syringe. The this compound will slowly dissolve as it reacts. The reaction can proceed at room temperature, though gentle warming (40-50 °C) can accelerate it.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy by observing the disappearance of the starting material and the appearance of the product.[5]

-

Upon completion, cool the reaction mixture to room temperature.[5]

-

Filter the mixture through a pad of Celite to remove insoluble iron byproducts.[5]

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.[5]

-

The crude product can be purified by crystallization or column chromatography.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | Fe₂(CO)₉ : Benzylideneacetone (1:1 molar ratio is typical) | [5] |

| Solvent | Anhydrous THF or Benzene | [5] |

| Temperature | Room Temperature to 50 °C | [5] |

| Reaction Time | Varies (monitor by TLC or IR) | [5] |

| Typical Yield | Not specified, dependent on conditions | [5] |

Spectroscopic Data for (Benzylideneacetone)iron Tricarbonyl:

| Technique | Data | Reference |

| IR (cyclohexane) ν(CO), cm⁻¹ | 2065, 2005, 1985 | [6] |

| ¹H NMR | See reference for detailed spectrum | [7][8] |

| ¹³C NMR | See reference for detailed spectrum | [7][8] |

Workflow for the Synthesis of (Benzylideneacetone)iron Tricarbonyl

Caption: A typical workflow for the synthesis of (benzylideneacetone)iron tricarbonyl.

Synthesis of (η⁴-Cyclobutadiene)iron Tricarbonyl

This compound is instrumental in the synthesis of (cyclobutadiene)iron tricarbonyl from 3,4-dichlorocyclobutene. The iron carbonyl acts as both a dehalogenating agent and a source of the Fe(CO)₃ moiety that stabilizes the highly reactive cyclobutadiene.[1][4]

Experimental Protocol:

Reaction Scheme:

Materials:

-

This compound (Fe₂(CO)₉)

-

Anhydrous benzene

-

Inert gas (Nitrogen)

-

Three-necked flask, mechanical stirrer, condenser, oil bath

-

Filtercel

Procedure:

-

Set up a 500-mL, three-necked flask fitted with a mechanical stirrer, a condenser with a nitrogen inlet, and a stopper in a well-ventilated fume hood.[4]

-

Add 20 g (0.16 mole) of cis-3,4-dichlorocyclobutene and 125 mL of anhydrous benzene to the flask and flush with nitrogen.[4]

-

Add an initial portion of 25 g of this compound and heat the stirred mixture to 50–55 °C in an oil bath.[4]

-

A rapid evolution of carbon monoxide will be observed. After about 15 minutes, as the gas evolution subsides, add another 8 g of this compound. Continue adding 8 g portions at approximately 15-minute intervals, guided by the rate of CO evolution, until gas evolution ceases. A total of approximately 140 g of this compound is required.[4]

-

After the final addition, stir the reaction mixture at 50 °C for an additional hour. The total reaction time is about 6 hours.[4]

-

Cool the flask and filter the contents by suction through Filtercel. Wash the residue thoroughly with pentane until the washings are colorless. Caution: The brown, insoluble residue is often pyrophoric and should be immediately wetted with water before disposal.[4]

-

Combine the filtrates and evaporate the pentane and most of the benzene using a water aspirator.[4]

-

Transfer the residual liquid to a fractional distillation apparatus and distill under reduced pressure. Benzene and iron pentacarbonyl will distill first, followed by the product.[4]

-

Collect (cyclobutadiene)iron tricarbonyl as a pale yellow oil.[4]

Quantitative Data:

| Parameter | Value | Reference |

| cis-3,4-Dichlorocyclobutene | 20 g (0.16 mole) | [4] |

| This compound | ~140 g (in portions) | [4] |

| Solvent | Anhydrous Benzene (125 mL) | [4] |

| Temperature | 50–55 °C | [4] |

| Reaction Time | ~6 hours | [4] |

| Yield | 13.8–14.4 g (45–46%) | [4] |

| Boiling Point | 47 °C (3 mm Hg) | [4] |

Spectroscopic Data for (Cyclobutadiene)iron Tricarbonyl:

| Technique | Data | Reference |

| IR ν(CO), cm⁻¹ | 1985, 2055 | [5] |

| ¹H NMR (CDCl₃) δ, ppm | 3.91 (s, 4H) | [5] |

| ¹³C NMR (CDCl₃) δ, ppm | 214.9 (CO), 64.12 (CH) | [9] |

Logical Flow for Cyclobutadieneiron Tricarbonyl Synthesis

Caption: Logical steps for the synthesis of (cyclobutadiene)iron tricarbonyl.

Noyori [3+2] Cycloaddition for Cyclopentadienone Synthesis

This compound is a key reagent in the Noyori [3+2] cycloaddition reaction, which is used to synthesize cyclopentadienones from dibromoketones and alkenes or alkynes.[1] The reaction is believed to proceed through an iron-stabilized oxyallyl cation intermediate.

General Reaction Scheme:

Conceptual Workflow:

-

Reactant Mixing: The dibromoketone, the alkene or alkyne, and this compound are combined in a suitable anhydrous solvent under an inert atmosphere.

-

Reaction: The mixture is typically stirred at an elevated temperature to facilitate the reaction.

-

Monitoring: The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove iron byproducts, often involving filtration through Celite, followed by purification of the cyclopentadienone product by chromatography or crystallization.

Conceptual Pathway of the Noyori [3+2] Cycloaddition

Caption: The conceptual reaction pathway for the Noyori [3+2] cycloaddition.

Conclusion